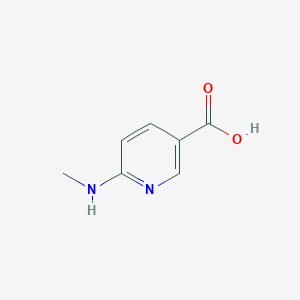

6-(Methylamino)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-3-2-5(4-9-6)7(10)11/h2-4H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKUKBAONMWJHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624124 | |

| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262296-02-6 | |

| Record name | 6-(Methylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262296-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Methylamino)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(methylamino)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-(Methylamino)nicotinic Acid from 2-Chloronicotinic Acid

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 6-(methylamino)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and drug development.[1] The core of this guide focuses on the direct conversion of 2-chloronicotinic acid to the target compound via a nucleophilic aromatic substitution (SNAr) reaction with methylamine. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, discuss key parameters for process optimization, and outline essential safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the preparation of this important synthetic intermediate.

Introduction: Significance and Synthetic Strategy

This compound and its derivatives are key structural motifs found in a variety of biologically active molecules. The presence of the carboxylic acid and the secondary amine on the pyridine scaffold allows for diverse downstream chemical modifications, making it a versatile intermediate for constructing complex pharmaceutical agents.[1][2] Its structural analogues, such as 6-aminonicotinic acid, are utilized in the development of enzyme inhibitors and other therapeutics.[2][3]

The synthetic route from 2-chloronicotinic acid is a direct and efficient approach. 2-Chloronicotinic acid is a readily available starting material whose chloro-substituent at the 2-position is activated towards nucleophilic displacement. This activation is a cornerstone of pyridine chemistry, arising from the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate formed during the substitution reaction.

This guide will focus on a microwave-assisted method, which offers significant advantages over traditional heating, including rapid reaction times, improved yields, and enhanced reaction control.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The conversion of 2-chloronicotinic acid to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, importantly, onto the electronegative ring nitrogen, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group. A base, present in the reaction mixture, then deprotonates the newly added amino group to yield the final product, this compound.

Caption: SNAr reaction pathway for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a microwave-assisted amination procedure and optimized for the use of methylamine.[4]

Materials and Reagents

| Reagent/Solvent | CAS Number | Molecular Weight ( g/mol ) | Molar Eq. | Quantity |

| 2-Chloronicotinic Acid | 2942-59-8 | 157.56 | 1.0 | 1.58 g (10 mmol) |

| Methylamine (40% in H₂O) | 74-89-5 | 31.06 | 3.0 | 2.33 g (30 mmol) |

| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 | 3.88 g (30 mmol) |

| Deionized Water | 7732-18-5 | 18.02 | - | 20 mL |

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |

Equipment

-

Microwave synthesis reactor with a 100 mL vessel

-

Magnetic stirrer and stir bar

-

100 mL Round-bottom flask

-

Ice bath

-

pH meter or pH paper

-

Büchner funnel and filter paper

-

Vacuum filtration apparatus

-

Rotary evaporator

-

Drying oven or vacuum desiccator

Synthetic Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a 100 mL microwave reactor vessel, combine 2-chloronicotinic acid (1.58 g, 10 mmol), 40% methylamine solution in water (2.33 g, 30 mmol), diisopropylethylamine (3.88 g, 30 mmol), and deionized water (20 mL).[4]

-

Causality Note: An excess of methylamine is used to drive the reaction to completion. DIPEA, a non-nucleophilic base, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the methylamine nucleophile.

-

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 2 hours with continuous stirring.[4]

-

Causality Note: Microwave heating provides rapid and uniform energy transfer, significantly accelerating the SNAr reaction, which might otherwise require prolonged heating under reflux.

-

-

Work-up and Isolation: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a 100 mL round-bottom flask.

-

Acidification and Precipitation: While stirring in an ice bath, carefully acidify the mixture to a pH of 3-4 by the dropwise addition of concentrated hydrochloric acid.[4][5]

-

Causality Note: The product, this compound, is amphoteric.[3] Adjusting the pH to its isoelectric point minimizes its solubility in the aqueous medium, causing it to precipitate out of the solution.

-

-

Filtration: Continue to cool the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation. Collect the resulting solid by vacuum filtration through a Büchner funnel.[4]

-

Washing and Drying: Wash the collected solid with two portions of cold deionized water (2 x 10 mL) to remove any remaining salts and impurities. Dry the product under vacuum at 60°C to a constant weight.

Expected Yield and Characterization

| Product | Molecular Weight ( g/mol ) | Theoretical Yield | Expected Yield | Purity (by HPLC) |

| This compound | 152.15 | 1.52 g | 1.29 - 1.44 g (85-95%) | >95% |

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the methylamino and pyridine ring protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (m/z = 153.1 for [M+H]⁺).

-

FT-IR Spectroscopy: To identify characteristic functional group vibrations, such as N-H and C=O stretches.[6]

-

Process Optimization and Troubleshooting

The described protocol is robust, but several parameters can be adjusted to optimize the outcome or troubleshoot issues.

-

Temperature and Time: While 200°C for 2 hours is effective, lower temperatures with longer reaction times may also yield good results, potentially reducing byproduct formation. Reaction progress can be monitored by TLC or LC-MS.

-

Base Selection: While DIPEA is effective, other non-nucleophilic organic bases like triethylamine or inorganic bases such as potassium carbonate could be explored. The choice of base can influence reaction rate and work-up procedures. The use of an alkali carbonate in a solvent like DMF at elevated temperatures is a documented alternative for similar reactions.[7]

-

Solvent System: Water is an effective and environmentally benign solvent for this microwave-assisted reaction. However, for conventional heating, polar aprotic solvents like DMF, DMSO, or NMP could be considered to facilitate the SNAr reaction.

-

Troubleshooting - Low Yield:

-

Incomplete Reaction: Confirm reaction completion via TLC or LC-MS before work-up. If incomplete, extend the irradiation time.

-

Loss During Work-up: Ensure the pH for precipitation is accurately controlled. If the pH is too low or too high, the product may remain soluble.

-

Reagent Quality: Verify the concentration and purity of the methylamine solution, as it can degrade over time.

-

Safety Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloronicotinic Acid: May cause skin and eye irritation. Handle with care.

-

Methylamine: Is a corrosive and flammable gas, typically supplied as an aqueous solution. The solution is corrosive and has a strong, pungent odor. Avoid inhalation of vapors.

-

Diisopropylethylamine (DIPEA): Is a corrosive and flammable liquid. It can cause severe skin burns and eye damage.

-

Concentrated Hydrochloric Acid: Is highly corrosive and toxic. Handle with extreme care, ensuring proper ventilation.

-

Microwave Reactor: Operate according to the manufacturer's instructions. Never exceed the recommended pressure or temperature limits for the vessel.

Conclusion

The synthesis of this compound from 2-chloronicotinic acid via a microwave-assisted nucleophilic aromatic substitution is a highly efficient, rapid, and scalable method. The protocol detailed in this guide is robust and provides high yields of the desired product. By understanding the underlying reaction mechanism and the rationale for the chosen experimental conditions, researchers can confidently reproduce this synthesis and adapt it for their specific needs in the fields of pharmaceutical and chemical development.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]

chemical properties of 6-(Methylamino)nicotinic acid

An In-Depth Technical Guide to the Chemical Properties of 6-(Methylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a derivative of nicotinic acid, also known as vitamin B3.[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid and a methylamino group, makes it a valuable building block in medicinal chemistry and materials science. The interplay between the acidic carboxyl group, the basic methylamino group, and the aromatic pyridine core imparts a unique set of chemical properties that are of significant interest to researchers. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, reactivity, and applications of this compound, offering field-proven insights for its practical application.

The strategic placement of the methylamino group at the 6-position of the nicotinic acid scaffold allows for diverse chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Derivatives of nicotinic acid have shown promise in a variety of therapeutic areas, including the treatment of hyperlipidemia and as potential anti-inflammatory agents.[2] Furthermore, substituted nicotinamides have been explored as potent and selective histone deacetylase (HDAC) inhibitors.[3]

Synthesis of this compound

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution reaction using 6-chloronicotinic acid as the starting material. This precursor is readily accessible through various established methods.[4][5][6] The overall synthetic pathway is a two-step process: the synthesis of 6-chloronicotinic acid followed by its reaction with methylamine.

Step 1: Synthesis of 6-Chloronicotinic Acid

Several methods exist for the preparation of 6-chloronicotinic acid. One approach involves the oxidation of 2-chloro-5-methylpyridine.[5] Another effective method starts from the more accessible 6-hydroxynicotinic acid, which can be prepared from DL-malic acid through cyclization and ammonification reactions.[6][7] The subsequent chlorination of 6-hydroxynicotinic acid yields the desired 6-chloronicotinic acid.

Step 2: Synthesis of this compound

The conversion of 6-chloronicotinic acid to the final product is achieved by reaction with an excess of methylamine in a suitable solvent. The methylamine acts as a nucleophile, displacing the chloride ion at the 6-position of the pyridine ring. The reaction typically requires elevated temperatures to proceed at a reasonable rate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound from 6-Chloronicotinic Acid

This protocol details the nucleophilic substitution reaction to produce the title compound.

Materials:

-

6-Chloronicotinic acid (1.0 eq)

-

Aqueous methylamine (40% w/w, excess)

-

1 M Hydrochloric acid

-

Deionized water

-

Ethanol

Procedure:

-

In a sealed pressure vessel, suspend 6-chloronicotinic acid in aqueous methylamine.

-

Heat the reaction mixture to 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and carefully vent any excess pressure.

-

Concentrate the mixture under reduced pressure to remove excess methylamine and water.

-

Dissolve the resulting residue in a minimum amount of hot water.

-

Adjust the pH of the solution to approximately 4-5 with 1 M hydrochloric acid. The product will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Dry the purified product under vacuum.

Physicochemical Properties

The physico are summarized in the table below. While some experimental data for this specific molecule is not widely published, properties can be estimated based on its structure and data from similar compounds like nicotinic acid and its derivatives.[8][9][10]

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [8] |

| Molecular Weight | 152.15 g/mol | [8] |

| Appearance | Off-white to pale yellow solid | Inferred |

| Melting Point | >200 °C (decomposes) | Inferred |

| Solubility | Sparingly soluble in water, soluble in hot water and polar organic solvents. | Inferred |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Estimated based on nicotinic acid[9] |

| pKa (Protonated Amine) | ~3.0 - 3.5 | Estimated based on substituted pyridines |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amine proton. The aromatic protons will appear as doublets or doublets of doublets in the downfield region (typically 7.0-8.5 ppm). The methyl protons will be a singlet or a doublet (if coupled to the amine proton) around 2.8-3.0 ppm. The amine and carboxylic acid protons are exchangeable and may appear as broad singlets.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the 110-160 ppm region, and the methyl carbon will be the most upfield signal (around 25-30 ppm).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 153.1. Fragmentation patterns can provide further structural information.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[12][13] Key expected peaks include:

-

A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹.

-

An N-H stretch from the secondary amine around 3300-3500 cm⁻¹.

-

A C=O stretch from the carboxylic acid around 1680-1710 cm⁻¹.

-

C=C and C=N stretching vibrations from the aromatic ring in the 1400-1600 cm⁻¹ region.

-

An N-H bend around 1500-1600 cm⁻¹.

-

Chemical Reactivity

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the secondary amine, and the pyridine ring.

Caption: Reactive sites of this compound.

-

Reactions of the Carboxylic Acid Group: The carboxylic acid can undergo standard reactions such as esterification with alcohols under acidic conditions and amide formation with amines using coupling agents (e.g., DCC, EDC).

-

Reactions of the Methylamino Group: The secondary amine is nucleophilic and can be acylated with acid chlorides or anhydrides, or alkylated with alkyl halides.

-

Reactions of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. Electrophilic aromatic substitution (e.g., nitration, halogenation) is generally difficult and requires harsh conditions. The directing effects of the existing substituents will influence the position of any incoming electrophile.

Applications in Research and Drug Discovery

This compound is a valuable scaffold in drug discovery due to its structural resemblance to endogenous molecules and the synthetic handles it provides for modification.

-

Medicinal Chemistry Building Block: It serves as a key intermediate for the synthesis of libraries of compounds for screening against various biological targets. The ability to independently modify the carboxylic acid and the amino group allows for the systematic exploration of structure-activity relationships (SAR).[14]

-

HDAC Inhibitors: The nicotinamide core is a known zinc-binding group found in many histone deacetylase (HDAC) inhibitors.[3] Derivatives of this compound could be explored for the development of novel HDAC inhibitors with improved potency and selectivity.

-

Agrochemicals: Nicotinic acid derivatives are precursors to neonicotinoid insecticides.[15] While this compound itself is not an insecticide, its structural motifs are relevant to this class of compounds.

Safety and Handling

While comprehensive toxicological data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals.[16]

-

General Advice: Consult a physician and show the safety data sheet (SDS) to the doctor in attendance.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Inhalation: May cause respiratory irritation. Avoid breathing dust.[16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[16]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents [patents.google.com]

- 6. CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1stsci.com [1stsci.com]

- 9. Nicotinic Acid [drugfuture.com]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. jocpr.com [jocpr.com]

- 14. benchchem.com [benchchem.com]

- 15. Nitenpyram - Wikipedia [en.wikipedia.org]

- 16. capotchem.com [capotchem.com]

An In-depth Technical Guide to 6-(Methylamino)nicotinic Acid

This guide provides a comprehensive technical overview of 6-(Methylamino)nicotinic acid, a substituted pyridinecarboxylic acid of interest to researchers in medicinal chemistry and drug development. The document will cover its chemical identity, structural features, a proposed synthesis protocol, and a discussion of its potential applications based on the well-established pharmacology of the nicotinic acid scaffold.

Core Compound Identification and Structure

This compound is a derivative of nicotinic acid, which is also known as niacin or Vitamin B3[1][2]. The core structure consists of a pyridine ring with a carboxylic acid group at the 3-position and a methylamino group at the 6-position.

Chemical Identifiers:

| Identifier | Value | Source |

| Chemical Name | This compound | [3][4][5] |

| CAS Number | 262296-02-6 | [3][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [3][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| SMILES | CNC1=CC=C(C=N1)C(=O)O | [3] |

It is crucial to distinguish this compound from its isomers, such as 6-methyl-2-(methylamino)nicotinic acid (CAS Number: 155790-12-8), which has a different substitution pattern on the pyridine ring[6][7].

Chemical Structure:

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Proposed Synthesis Protocol

Overall Reaction:

6-Chloronicotinic acid + Methylamine → this compound + HCl

Experimental Workflow:

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

In a pressure-rated reaction vessel, dissolve 1 equivalent of 6-chloronicotinic acid in a suitable solvent such as ethanol or water.

-

Add 3-5 equivalents of an aqueous solution of methylamine (e.g., 40 wt. %). The excess methylamine serves as both the nucleophile and the base to neutralize the HCl byproduct.

-

Seal the vessel securely.

-

-

Reaction:

-

Heat the sealed vessel to a temperature between 120-150 °C. The elevated temperature and pressure are necessary to facilitate the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

-

Maintain the reaction at this temperature for 12-24 hours.

-

Monitor the progress of the reaction by taking small aliquots (after cooling) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

-

-

Work-up and Isolation:

-

Once the reaction is complete, allow the vessel to cool to room temperature.

-

Carefully vent the vessel to release any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess methylamine under reduced pressure.

-

Dissolve the resulting residue in a minimal amount of water.

-

Slowly add a solution of hydrochloric acid (e.g., 1 M HCl) with stirring to adjust the pH to approximately 3-4. The product is expected to be least soluble at its isoelectric point, leading to its precipitation.

-

Cool the mixture in an ice bath to maximize precipitation.

-

-

Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol to remove any remaining organic impurities.

-

Dry the purified this compound under vacuum to a constant weight.

-

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and confirm the absence of starting materials and significant impurities. The melting point should also be determined and compared to any available literature values.

Potential Applications and Broader Context

While specific applications for this compound are not extensively documented in peer-reviewed literature, its structural relationship to nicotinic acid provides a strong basis for potential areas of investigation. Nicotinic acid is a well-established therapeutic agent used to treat dyslipidemia[9][10]. It favorably modulates blood lipid levels by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol[10][11].

The mechanism of action for nicotinic acid's lipid-lowering effects is partially mediated through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G) in adipocytes[11]. This activation leads to a decrease in lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL.

Derivatives of nicotinic acid are of significant interest in drug discovery for several reasons:

-

Improving Potency and Selectivity: Modifications to the nicotinic acid scaffold could lead to compounds with enhanced affinity and selectivity for GPR109A or other relevant targets.

-

Modulating Physicochemical Properties: Altering the structure can improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

-

Reducing Side Effects: A major limitation of nicotinic acid therapy is a cutaneous flushing effect, which is also mediated by GPR109A in Langerhans cells of the skin. Novel analogs are sought to separate the therapeutic lipid-modulating effects from the undesirable flushing side effect.

Therefore, this compound represents a valuable probe molecule for structure-activity relationship (SAR) studies. Researchers could investigate its binding affinity to GPR109A and its functional activity in relevant cell-based assays to determine if the methylamino substitution at the 6-position offers any advantages over the parent compound. Furthermore, the synthesis of a library of related analogs with different substituents on the amino group or at other positions on the pyridine ring could be a fruitful avenue for the development of novel therapeutics for cardiovascular diseases[8].

Conclusion

This compound, identified by CAS number 262296-02-6, is a structurally interesting derivative of nicotinic acid. While detailed experimental data on this specific molecule is limited, its synthesis is feasible through established chemical methods. The true value of this compound for researchers and drug development professionals lies in its potential as a building block and a molecular probe to explore the pharmacology of the nicotinic acid class of compounds, with the ultimate goal of developing improved therapeutics for metabolic and cardiovascular disorders.

References

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Niacin [webbook.nist.gov]

- 3. 1stsci.com [1stsci.com]

- 4. This compound,(CAS# 262296-02-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. This compound - CAS:262296-02-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. scbt.com [scbt.com]

- 7. 155790-12-8 CAS MSDS (6-methyl-2-(methylamino)nicotinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Niacin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 10. Niacin (Niaspan, Slo Niacin, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

An In-depth Technical Guide to Investigating the Therapeutic Targets of 6-(Methylamino)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methylamino)nicotinic acid, a derivative of the well-characterized nicotinic acid (niacin), presents an intriguing scaffold for novel therapeutic development. While direct pharmacological data on this specific molecule is sparse, its structural similarity to nicotinic acid and other bioactive nicotinic acid derivatives provides a strong foundation for hypothesizing its potential therapeutic targets. This guide delineates a strategic, multi-pronged approach to systematically identify and validate the therapeutic targets of this compound. We will delve into the established pharmacology of nicotinic acid, focusing on its role as a lipid-modifying agent via the G protein-coupled receptor 109A (GPR109A). Furthermore, we will explore potential alternative targets, including GABA(A) receptors and key mediators of inflammation, based on the activities of structurally related analogues. This document provides not only the scientific rationale for investigating these targets but also detailed, actionable experimental protocols to empower researchers in their discovery and validation efforts.

Introduction: The Rationale for Investigating this compound

Nicotinic acid, a member of the vitamin B complex, has a long history as a therapeutic agent, most notably for its robust effects on lipid profiles.[1][2][3] It effectively reduces low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4][5][6] This pharmacological profile has made it a valuable tool in the management of dyslipidemia and the reduction of cardiovascular risk.[3][7] The discovery of its primary molecular target, GPR109A (also known as HM74A), has provided significant insight into its mechanism of action and has opened avenues for the development of novel agonists with improved side-effect profiles.[7][8][9]

The therapeutic potential of the nicotinic acid scaffold extends beyond lipid modification. Various derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, analgesic, and antibacterial effects.[10][11][12] This chemical tractability and demonstrated biological versatility make derivatives of nicotinic acid, such as this compound, compelling candidates for drug discovery programs.

This guide will provide a comprehensive framework for the systematic investigation of this compound's therapeutic targets, leveraging the wealth of knowledge surrounding the parent molecule and its analogues.

Primary Hypothesis: GPR109A Agonism and Lipid Modification

The most direct hypothesis for the biological activity of this compound is its potential to act as an agonist at the GPR109A receptor, mirroring the primary mechanism of nicotinic acid.

The GPR109A Signaling Pathway

GPR109A is a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[9] Upon activation by an agonist like nicotinic acid, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] In adipocytes, this reduction in cAMP decreases the activity of hormone-sensitive lipase, thereby inhibiting the lipolysis of stored triglycerides and reducing the release of free fatty acids (FFAs) into circulation.[2] The reduced availability of FFAs as substrates for the liver subsequently leads to decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1]

Diagram: GPR109A Signaling Pathway in Adipocytes

Caption: Hypothesized GPR109A signaling cascade initiated by this compound.

Experimental Workflow for GPR109A Target Validation

A tiered approach is recommended, starting with in vitro assays and progressing to cell-based and potentially in vivo models.

Workflow Diagram: GPR109A Target Validation

Caption: A stepwise workflow for validating GPR109A as a target for this compound.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine if this compound binds to the GPR109A receptor.

Materials:

-

Membranes from cells overexpressing human GPR109A.

-

[³H]-Nicotinic acid (radioligand).

-

Unlabeled nicotinic acid (positive control).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Procedure:

-

Prepare serial dilutions of this compound and unlabeled nicotinic acid.

-

In a 96-well plate, combine GPR109A-expressing membranes, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the test compound or control.

-

Incubate the mixture (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specific binding.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the inhibition constant (Ki) of this compound.

Protocol: cAMP Functional Assay

Objective: To assess whether binding of this compound to GPR109A results in a functional response (inhibition of cAMP production).

Materials:

-

CHO-K1 or HEK293 cells stably expressing human GPR109A.

-

Forskolin (an adenylyl cyclase activator).

-

This compound (test compound).

-

Nicotinic acid (positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure:

-

Plate the GPR109A-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound or nicotinic acid for a short period (e.g., 15 minutes).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a defined time (e.g., 30 minutes).

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.

-

Calculate the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production by this compound.

Secondary Hypothesis: Modulation of GABA(A) Receptors

Research on 6-aminonicotinic acid, a close structural analogue, has demonstrated its activity as a GABA(A) receptor agonist.[13] This provides a compelling rationale to investigate whether this compound shares this activity. The GABA(A) receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system, making it a well-established target for anxiolytics, sedatives, and anticonvulsants.

Experimental Approach for GABA(A) Receptor Activity

3.1.1. Electrophysiology: The gold-standard method to assess GABA(A) receptor modulation is two-electrode voltage clamp (TEVC) recording in Xenopus oocytes or patch-clamp recording in mammalian cells expressing specific GABA(A) receptor subtypes. This technique allows for the direct measurement of ion flow through the channel in response to agonist application.

Protocol Outline: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of a specific GABA(A) receptor subtype (e.g., α1β2γ2).

-

Incubation: Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply GABA (the natural agonist) to elicit a baseline current response.

-

Apply varying concentrations of this compound to determine if it elicits a current, indicating agonism.

-

Co-apply a sub-maximal concentration of GABA with this compound to assess for positive or negative allosteric modulation.

-

-

Data Analysis: Construct dose-response curves to determine the EC₅₀ for agonism or the potentiation of the GABA response.

Tertiary Hypothesis: Anti-inflammatory Activity

Numerous nicotinic acid derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.[10][11]

Investigating Anti-inflammatory Potential

4.1.1. In Vitro COX Inhibition Assays: Commercially available kits can be used to determine the IC₅₀ of this compound against COX-1 and COX-2 enzymes, providing a rapid assessment of its potential as a non-steroidal anti-inflammatory drug (NSAID)-like compound.

4.1.2. Cell-Based Inflammation Assays:

-

Model System: Use a macrophage cell line such as RAW 264.7.

-

Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Co-treat the cells with LPS and varying concentrations of this compound.

-

Readouts:

-

Nitric Oxide (NO) Production: Measure nitrite levels in the cell culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokine Levels: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using ELISA or multiplex bead-based assays.

-

Additional Potential Targets and Considerations

-

Cytochrome P450 (CYP) Enzyme Inhibition: Nicotinic acid and nicotinamide have been shown to inhibit certain CYP enzymes, such as CYP2D6, CYP3A4, and CYP2E1, at therapeutic concentrations.[14][15] This is a critical consideration for drug development, as it can lead to drug-drug interactions. Standard in vitro CYP inhibition assays should be conducted to profile this compound.

-

Nicotinamide Phosphoribosyltransferase (NAMPT): As a nicotinic acid derivative, it is plausible that this compound could interact with enzymes involved in the NAD+ salvage pathway. Assays to assess its effect on NAMPT activity could reveal novel mechanisms related to cellular metabolism and energy homeostasis.

Summary and Future Directions

The therapeutic potential of this compound is currently unexplored. However, by leveraging the known pharmacology of its parent compound, nicotinic acid, and other structurally related molecules, a clear and logical path for target discovery and validation emerges. The primary hypothesized targets are GPR109A, GABA(A) receptors, and key mediators of inflammation. The experimental workflows and protocols outlined in this guide provide a robust framework for researchers to systematically investigate these possibilities. Successful validation of any of these targets would position this compound as a promising lead compound for the development of new therapies for dyslipidemia, neurological disorders, or inflammatory conditions.

References

- 1. old.rrjournals.com [old.rrjournals.com]

- 2. Nicotinic Acid: Mechanism of Action, Effect on Lipid Profile and Cardiovascular Risk_Chemicalbook [chemicalbook.com]

- 3. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 5. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. Niacin - Health Professional Fact Sheet [ods.od.nih.gov]

- 7. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Whitepaper: Illuminating the Mechanism of Action of 6-(Methylamino)nicotinic Acid

A Speculative Guide for Preclinical Investigation

Abstract

6-(Methylamino)nicotinic acid is a structural analog of nicotinic acid (niacin), a well-characterized B-vitamin and therapeutic agent. While the pharmacology of nicotinic acid is extensively documented, the biological effects of substituting the 6-position with a methylamino group are largely unknown. This lack of data presents both a challenge and an opportunity for drug discovery. This technical guide provides a speculative framework for elucidating the mechanism of action (MOA) of this compound. We postulate two primary, divergent hypotheses based on its structural parentage: (1) modulation of the nicotinic acid receptor, GPR109A, and (2) interference with the Preiss-Handler pathway of Nicotinamide Adenine Dinucleotide (NAD+) synthesis. For each hypothesis, we present the scientific rationale, a detailed experimental workflow, and step-by-step protocols for key validation assays. This document is intended to serve as a strategic roadmap for researchers, scientists, and drug development professionals seeking to characterize this novel compound.

Introduction: The Scientific Imperative

Nicotinic acid (NA), or niacin, is a molecule of dual importance: it is a fundamental vitamin (B3) and a pharmacological agent used for decades to manage dyslipidemia.[1][2] Its primary therapeutic effects on lipids are mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA₂), a Gi-coupled receptor that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) and subsequent downstream effects in adipocytes.[1][3] Beyond its receptor-mediated roles, NA is also a crucial precursor for the synthesis of the essential coenzyme NAD+ via the Preiss-Handler salvage pathway.[4][5][6]

The introduction of a methylamino group at the 6-position of the pyridine ring fundamentally alters the molecule's steric and electronic properties compared to the parent NA. This single modification could drastically change its biological target affinity and efficacy. Does this compound retain activity at GPR109A? Or does the substitution steer it away from receptor binding and towards an interaction with the enzymatic machinery of NAD+ metabolism?

This guide will explore these two primary, plausible mechanistic pathways. We will outline a logical, tiered approach to testing these hypotheses, designed to efficiently and robustly characterize the compound's MOA.

Primary Hypothesis: A Novel Modulator of the GPR109A Receptor

The most direct hypothesis, given the compound's structural backbone, is that it functions as a ligand for the nicotinic acid receptor, GPR109A. The key question is how the 6-methylamino substitution affects its interaction within the receptor's binding pocket, which is known to be restrictive.[7] The substitution could result in several outcomes: a full agonist, a partial agonist, a biased agonist (preferentially activating G-protein or β-arrestin pathways), or an antagonist.

Scientific Rationale

GPR109A activation by nicotinic acid initiates a well-defined signaling cascade.[8] As a Gi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP.[3] This provides a clear, quantifiable readout for functional activity. The carboxylic acid moiety, which is retained in this compound, is generally considered essential for GPR109A activation.[9] Therefore, assessing direct binding and subsequent functional impact on the cAMP pathway is the logical first step in characterizing the compound.

Visualized Signaling Pathway: GPR109A Activation

Caption: Hypothesized GPR109A signaling cascade upon agonist binding.

Proposed Experimental Workflow

A tiered approach is recommended to systematically evaluate the GPR109A hypothesis, starting with direct target engagement and progressing to functional cellular outcomes.

References

- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of NAD+ Production in Cancer Treatment: State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pathways and Subcellular Compartmentation of NAD Biosynthesis in Human Cells: FROM ENTRY OF EXTRACELLULAR PRECURSORS TO MITOCHONDRIAL NAD GENERATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-(Methylamino)nicotinic Acid

Foreword: Charting the Unexplored

In the landscape of pharmaceutical research and chemical development, the introduction of novel molecular entities consistently presents a foundational challenge: the comprehensive characterization of their physicochemical properties. 6-(Methylamino)nicotinic acid, a derivative of the essential Vitamin B3 (nicotinic acid), stands as one such compound of interest. Its structural similarity to nicotinic acid suggests a significant role in various biological pathways, yet a thorough public record of its solubility and stability remains conspicuously absent.

This guide is crafted not as a static data sheet, but as a dynamic methodological framework for the research scientist. Recognizing the scarcity of specific experimental data, we pivot from mere reporting to active enablement. This document provides the causal logic and field-proven protocols required to systematically determine the aqueous and organic solubility, identify potential degradation pathways, and establish a robust stability profile for this compound. By leveraging established principles and regulatory standards, this guide serves as a comprehensive roadmap for any researcher or drug development professional seeking to unlock the full potential of this promising molecule.

Physicochemical Landscape: Predictions and Inferences

A molecule's fundamental properties are the primary determinants of its behavior in both experimental and physiological systems. For this compound, we can infer a complex and interesting profile based on its structure.

Molecular Formula: C₇H₈N₂O₂ Molecular Weight: 152.15 g/mol

The structure combines a pyridine ring with both a carboxylic acid group (acidic) and a secondary methylamino group (basic). This makes the molecule amphoteric , capable of acting as both an acid and a base. This characteristic is the single most critical factor governing its solubility.

| Property | Nicotinic Acid (Parent) | This compound (Predicted/Inferred) | Rationale for Difference |

| pKa₁ (Acidic) | ~4.75 (Carboxylic Acid)[1][2] | ~4.5 - 5.0 | The electron-donating methylamino group may slightly alter the acidity of the carboxylic acid, but a significant shift is not expected. |

| pKa₂ (Basic) | N/A | ~3.0 - 4.0 | The addition of the basic methylamino group introduces a second ionization constant. The pyridine nitrogen (pKa ~2) is less basic than the exocyclic amine. |

| logP | 0.36[1] | ~0.1 - 0.5 | The addition of the methyl group increases lipophilicity, but the amino group adds polarity. The net effect on the partition coefficient is likely to be small but requires experimental determination. |

| Aqueous Solubility | pH-dependent[2] | Highly pH-dependent | As an amphoteric molecule, it will exhibit its lowest solubility at its isoelectric point (pI) and significantly higher solubility at pH values below pKa₂ and above pKa₁. |

A Framework for Solubility Determination

The solubility of a compound is a critical parameter that influences everything from formulation design to bioavailability. For an ionizable compound like this compound, a single solubility value is meaningless; a pH-solubility profile is required.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility, providing thermodynamically stable and reliable data.[3][4][5][6][7]

Causality: This method ensures that the solution is truly saturated by allowing sufficient time for the dissolution equilibrium to be reached between the solid and liquid phases. Using a range of pH buffers that bracket the predicted pKa values is essential to map the full solubility curve, capturing the low-solubility zwitterionic form and the high-solubility cationic and anionic forms.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2.0 to 8.0, with intervals of 1.0 pH unit.

-

Sample Preparation: Add an excess of solid this compound to vials containing a fixed volume (e.g., 2 mL) of each pH buffer. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature, typically 25°C or 37°C, for a minimum of 24-48 hours.[6] This duration is critical to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For highly accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material does not bind the compound).

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as the HPLC-UV method described below.

-

pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during the experiment.

Protocol: Solubility in Organic Solvents

Causality: Assessing solubility in organic solvents is crucial for downstream applications like purification, formulation, and analytical method development.

Methodology: Follow the same shake-flask procedure as above, substituting the aqueous buffers with relevant organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)). Equilibration times may vary.

Analytical Quantification: HPLC-UV Method

Causality: A robust and validated analytical method is required to accurately quantify the dissolved compound. High-Performance Liquid Chromatography with UV detection is a common, reliable, and accessible technique for aromatic compounds like this.[8][9][10][11][12]

Hypothetical HPLC Parameters:

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Isocratic mixture of 80% 20 mM Potassium Phosphate buffer (pH 3.0) and 20% Acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 265 nm

-

Injection Volume: 10 µL

-

Standard Curve: Prepare a standard curve from a stock solution of known concentration to ensure accurate quantification.

Data Presentation & Visualization

The collected data should be summarized in clear, structured tables.

Table 1: pH-Dependent Aqueous Solubility of this compound

| Final pH | Solubility (mg/mL) | Standard Deviation |

|---|---|---|

| 2.0 | ||

| 3.0 | ||

| 4.0 | ||

| 5.0 | ||

| 6.0 | ||

| 7.0 |

| 8.0 | | |

Table 2: Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Standard Deviation |

|---|---|---|

| Methanol | ||

| Ethanol | ||

| Acetonitrile |

| DMSO | | |

A Guide to Chemical Stability Assessment

Understanding a molecule's intrinsic stability is a non-negotiable requirement for its development. Forced degradation, or stress testing, is the cornerstone of this process, providing critical insights into how the molecule behaves under harsh conditions. This aligns with the principles outlined in ICH guidelines Q1A(R2) and Q1B.[13][14][15][16][17][18][19][20]

Experimental Protocol: Forced Degradation Studies

Causality: The goal of forced degradation is not to destroy the molecule completely, but to achieve a target degradation of 5-20%.[21][22] This level of degradation is sufficient to produce and detect primary degradation products without generating irrelevant secondary products that wouldn't form under normal storage conditions. The chosen stress conditions target the specific functional groups within this compound.[23][24]

General Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Expose aliquots of this solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize them if necessary (for acid/base hydrolysis), and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours. The ester-like nature of the carboxylic acid is less prone to hydrolysis than an actual ester, but the pyridine ring's stability can be pH-dependent.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours. The amide-like character of the pyridine ring and the carboxylic acid are potential sites for base-catalyzed reactions.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at 6, 24, and 48 hours. The secondary amine and the electron-rich pyridine ring are susceptible to oxidation.

-

Thermal Degradation: Store the stock solution and solid material at 80°C in a controlled oven. Analyze at 1, 3, and 7 days. This assesses the molecule's intrinsic thermal stability.

-

Photostability: Expose the stock solution and solid material to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/m²).[13][18] A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized. The development of a stability-indicating method will allow for the separation and potential identification (e.g., by LC-MS) of these products.

-

Oxidation: The methylamino group could be oxidized to a hydroxylamine or nitroso derivative. The pyridine ring itself can be oxidized to an N-oxide.

-

Decarboxylation: Under thermal stress, the carboxylic acid group could be lost, yielding 6-methylaminopyridine.

-

Hydroxylation: Microbial or oxidative degradation of nicotinic acid often involves hydroxylation of the pyridine ring, for example at the 6-position.[25][26][27]

Development of a Stability-Indicating Method

Causality: A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the active compound's concentration due to degradation. It is a validated method that proves the separation of the parent peak from all significant degradation product peaks, ensuring there is no co-elution. The forced degradation samples are essential for developing this method.

Workflow:

-

Initial Analysis: Analyze all stressed samples using the initial HPLC method.

-

Method Optimization: If any degradation product peaks co-elute with the parent peak or each other, modify the HPLC method (e.g., change the mobile phase gradient, pH, or column type) to achieve baseline separation.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the stressed samples. This confirms that the main peak is spectrally pure and not co-eluting with any degradants.

-

Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommendations for Handling and Storage

Based on the potential instabilities inferred from the molecule's structure and general knowledge of related compounds, the following preliminary handling and storage recommendations are prudent:

-

Storage: The solid compound should be stored in a well-sealed container at refrigerated temperatures (2-8°C) and protected from light.

-

Handling in Solution: Aqueous solutions should be freshly prepared. If storage is necessary, they should be refrigerated and protected from light. The high pH-dependency of solubility means that the pH of solutions should be controlled and monitored.

-

Oxidizing Agents: Avoid contact with strong oxidizing agents.

Conclusion

The comprehensive characterization of this compound requires a systematic and scientifically rigorous approach. While specific public data is limited, the methodologies outlined in this guide provide a complete framework for any research or drug development professional to determine its pH-dependent solubility, assess its intrinsic chemical stability, and develop the necessary analytical tools for its accurate quantification. By following these protocols, researchers can generate the critical data needed to confidently advance their work, ensuring the quality, safety, and efficacy of future applications involving this molecule.

References

- 1. Chemical Properties [apps.ncl.ac.uk]

- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]

- 11. pickeringlabs.com [pickeringlabs.com]

- 12. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. jordilabs.com [jordilabs.com]

- 15. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 16. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ICH Official web site : ICH [ich.org]

- 18. ema.europa.eu [ema.europa.eu]

- 19. youtube.com [youtube.com]

- 20. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biomedres.us [biomedres.us]

- 25. researchgate.net [researchgate.net]

- 26. jinjingchemical.com [jinjingchemical.com]

- 27. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 6-(Methylamino)nicotinic Acid

This document provides a comprehensive technical guide to the spectroscopic characterization of 6-(methylamino)nicotinic acid. Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data repository. Instead, it offers a predictive framework for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule. This approach is grounded in first principles and data from analogous structures, providing a robust methodology for scientists to confirm the identity and purity of synthesized this compound.

Molecular Structure and Analytical Foundation

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a disubstituted pyridine derivative. Its structure contains several key features that will give rise to distinct spectroscopic signals: a carboxylic acid group, a secondary amine, and a trisubstituted aromatic pyridine ring. For clarity in the following NMR analysis, the atoms are numbered as shown below.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy: A Predictive Analysis

Methodology for Prediction: The predicted chemical shifts are based on the experimental spectrum of nicotinic acid in DMSO-d₆[1] and the anticipated electronic effects of the methylamino group (-NHCH₃). This group is a moderate electron-donating group, which is expected to increase electron density on the pyridine ring, causing upfield (lower ppm) shifts for the ring protons, particularly those ortho and para to its position.

Predicted ¹H NMR Data

(Predicted for a 400 MHz spectrometer in DMSO-d₆)

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| COOH | ~13.2 | Broad Singlet (br s) | 1H | The carboxylic acid proton is highly deshielded and labile. |

| H2 | ~8.8 | Doublet (d) | 1H | Ortho to the ring nitrogen and meta to the -NHCH₃ group. Expected to be the most downfield ring proton but slightly shielded relative to nicotinic acid (~9.1 ppm). |

| H4 | ~8.0 | Doublet of Doublets (dd) | 1H | Ortho to the -COOH group and meta to the -NHCH₃ group. Expected to be shielded relative to its position in nicotinic acid (~8.8 ppm). |

| H5 | ~6.8 | Doublet (d) | 1H | Ortho to the electron-donating -NHCH₃ group, leading to a significant upfield shift compared to its position in nicotinic acid (~8.3 ppm). |

| NH | ~6.5 | Broad Singlet (br s) | 1H | The secondary amine proton signal is often broad and its position can vary with concentration and temperature. |

| N-CH₃ | ~2.8 | Doublet (d) | 3H | The methyl protons will be a doublet due to coupling with the adjacent N-H proton. |

Standard Experimental Protocol for ¹H NMR

A self-validating protocol ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the polar compound and allows for the observation of exchangeable protons (COOH and NH).

-

Internal Standard: Use the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) as the primary internal reference. Tetramethylsilane (TMS) can be added as an alternative standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters should be used, including a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.[2]

-

Data Acquisition: Collect at least 16 scans to achieve a good signal-to-noise ratio.

-

D₂O Exchange: To confirm the assignment of the COOH and NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each unique carbon atom in the molecule.

Methodology for Prediction: Predictions are derived from the experimental spectrum of nicotinic acid[3][4] and standard substituent chemical shift increment (SCS) values for amino and methyl groups on an aromatic ring. The electron-donating -NHCH₃ group will cause an upfield shift (lower ppm) for the C5 and C3 carbons, while the carbon directly attached to it (C6) will experience a downfield shift.

Predicted ¹³C NMR Data

(Predicted for a 100 MHz spectrometer in DMSO-d₆)

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C7 (C=O) | ~167 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C6 | ~158 | Aromatic carbon attached to the nitrogen of the amino group; expected to be significantly downfield. |

| C2 | ~151 | Ortho to the ring nitrogen, expected to be downfield. |

| C4 | ~138 | Shift influenced by the adjacent C3 and C5. |

| C3 | ~128 | The position of the carboxylic acid group. |

| C5 | ~108 | Ortho to the electron-donating -NHCH₃ group, resulting in a strong upfield shift. |

| C8 (N-CH₃) | ~28 | Typical range for a methyl group attached to a nitrogen atom.[5] |

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR typically requires a more concentrated sample or a longer acquisition time due to the low natural abundance (1.1%) of the ¹³C isotope.[6]

-

Instrument Setup: Acquire a proton-decoupled spectrum to simplify the data, resulting in a single peak for each unique carbon atom.

-

Data Acquisition: A significantly larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio. A spectral window of -10 ppm to 180 ppm is appropriate.[2]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an ideal technique for the rapid identification of key functional groups within a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, and aromatic ring bonds.

Predicted Key IR Absorptions

| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad | The O-H stretch is broadened significantly due to hydrogen bonding.[7][8] |

| N-H (Secondary Amine) | 3300 - 3500 | Sharp, Medium | A secondary amine shows a single N-H stretching peak, which is typically sharper than an O-H peak.[7] |

| C-H (Aromatic) | 3000 - 3100 | Sharp, Weak | Stretching vibrations for hydrogens attached to the sp² hybridized carbons of the pyridine ring.[7] |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium | Stretching vibrations for the methyl group hydrogens. |

| C=O (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp | The carbonyl stretch is a very strong and reliable indicator of this functional group.[8][9] |

| C=C, C=N (Aromatic Ring) | 1450 - 1600 | Medium to Strong | Multiple bands are expected in this region corresponding to the pyridine ring vibrations. |

| C-O (Carboxylic Acid) | 1210 - 1320 | Medium | Corresponds to the carbon-oxygen single bond stretch. |

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the dry powder directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disc.

-

Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹. The region below 1500 cm⁻¹ is known as the "fingerprint region" and is unique to the molecule as a whole.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. While a public spectrum for the title compound is unavailable, we can predict its behavior under mass spectrometric conditions, particularly using electrospray ionization (ESI), which is a soft ionization technique suitable for this polar molecule.

Predicted Mass and Fragmentation: The molecular formula is C₈H₁₀N₂O₂. The calculated monoisotopic mass is 166.0742 g/mol .

-

Ionization: In positive ion ESI-MS, the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺, at an m/z of approximately 167.08.

-

Fragmentation: Tandem MS (MS/MS) of the precursor ion at m/z 167 would likely reveal characteristic losses. A primary fragmentation would be the loss of a water molecule (-18 Da) or the loss of the carboxylic acid group as CO₂ (-44 Da) or the entire -COOH radical (-45 Da). The fragmentation of nicotinic acid itself often involves the loss of the carboxylic group to yield a pyridinium ion.[10][11]

Caption: Predicted ESI-MS fragmentation pathways.

Standard Experimental Protocol for LC-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[12][13]

-

Chromatography: Introduce the sample into the mass spectrometer via liquid chromatography (LC) using a C18 column. This step separates the analyte from impurities.

-

Ionization: Use an electrospray ionization (ESI) source in positive ion mode.

-

Data Acquisition: First, perform a full scan analysis to identify the [M+H]⁺ ion. Then, perform a product ion scan (tandem MS/MS) on the precursor ion (m/z 167) to generate the fragmentation spectrum.[11]

Integrated Workflow for Structural Verification

The definitive confirmation of this compound's structure relies not on a single technique, but on the synergistic integration of all spectroscopic data. The following workflow illustrates the logical process from sample to confirmed structure.

Caption: Logical workflow for structural confirmation.

By following this predictive guide and the associated protocols, a researcher can systematically acquire and interpret the necessary spectroscopic data to unequivocally verify the synthesis of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 2. pubsapp.acs.org [pubsapp.acs.org]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488) [hmdb.ca]

- 4. Nicotinic acid(59-67-6) 13C NMR spectrum [chemicalbook.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 10. massbank.eu [massbank.eu]

- 11. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

An In-Depth Technical Guide to 6-(Methylamino)nicotinic Acid: A Promising Nicotinic Acid Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract